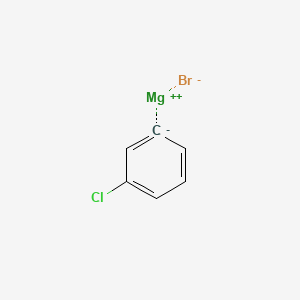

3-Chlorophenylmagnesium bromide

描述

Historical Context and Evolution of Organomagnesium Chemistry

The field of organometallic chemistry, which studies compounds containing carbon-metal bonds, has a rich history that can be divided into distinct periods of discovery. acs.org The initial era, from roughly 1849 to 1900, was marked by the synthesis of zinc alkyls by Edward Frankland. acs.org This laid the groundwork for the preparation of other metal alkyls. acs.org

A pivotal moment arrived in 1900 when François Auguste Victor Grignard discovered that organomagnesium halides, now known as Grignard reagents, could be formed directly from an organic halide and magnesium metal. acs.orgwikipedia.orgbethunecollege.ac.in This discovery, for which Grignard was awarded the Nobel Prize in Chemistry in 1912, revolutionized organic synthesis. bethunecollege.ac.inacs.org Grignard reagents, with the general formula R-Mg-X (where R is an alkyl or aryl group and X is a halogen), proved to be exceptionally versatile and reactive. bethunecollege.ac.inchemguide.co.uk

The period from 1900 to 1950 saw the extensive exploration of these reagents' synthetic potential. acs.orgslideshare.net Organomagnesium chemistry became a fundamental tool for chemists, valued for its ability to create new carbon-carbon bonds with relative ease. acs.orgwikipedia.org The development continued with the structural elucidation of Grignard reagents, revealing their complex nature in solution, often existing in equilibrium between various species as described by the Schlenk equilibrium. wikipedia.orgfiveable.me This understanding of their structure and the influence of solvents like diethyl ether and tetrahydrofuran (B95107) (THF) was crucial for optimizing their reactivity and application in synthesis. fiveable.meleah4sci.com

Significance of Aryl Grignard Reagents in Carbon-Carbon Bond Formation

The primary significance of Grignard reagents, including aryl variants, lies in their exceptional ability to form carbon-carbon bonds. tutorchase.comcdnsciencepub.com This process is fundamental to the construction of the carbon skeletons of most organic molecules, from pharmaceuticals to polymers. tutorchase.com The carbon atom bonded to magnesium in a Grignard reagent possesses significant carbanionic character, making it a potent nucleophile. leah4sci.commsu.edu This nucleophilic carbon can attack a wide range of electrophilic carbon centers, such as those in carbonyl compounds (aldehydes, ketones, esters), epoxides, and nitriles. tutorchase.commasterorganicchemistry.compressbooks.pub

The reaction of an aryl Grignard reagent with an aldehyde or ketone, followed by an acidic workup, is a classic method for synthesizing secondary and tertiary alcohols, respectively. pressbooks.pubquora.com Their reaction with esters can produce tertiary alcohols after a double addition. masterorganicchemistry.com Furthermore, reacting Grignard reagents with carbon dioxide provides a route to carboxylic acids. chemguide.co.uk

The versatility of aryl Grignard reagents extends to transition-metal-catalyzed cross-coupling reactions. acs.orgnih.gov These reactions, often employing palladium or nickel catalysts, allow for the coupling of the aryl group from the Grignard reagent with various organic halides or triflates. organic-chemistry.orgnih.gov This methodology has become a powerful tool for constructing complex biaryl systems and other substituted aromatic compounds. organic-chemistry.org The development of these cross-coupling reactions has significantly expanded the synthetic utility of aryl Grignard reagents, making them indispensable in modern organic chemistry. acs.orgcdnsciencepub.com

Unique Reactivity Considerations for Halogenated Aryl Grignard Reagents

The presence of a halogen substituent on the aromatic ring of an aryl Grignard reagent, as in 3-chlorophenylmagnesium bromide, introduces specific reactivity considerations. The halogen's electronegativity and position on the ring influence the reagent's formation, stability, and reactivity.

Generally, the reactivity of the organic halide used to form the Grignard reagent increases from chloride to bromide to iodide (Cl < Br < I). msu.edu Forming Grignard reagents from aryl chlorides can be more challenging to initiate than from the corresponding bromides. sciencemadness.org Consequently, halogenated aryl Grignard reagents like this compound are typically prepared from the corresponding mixed dihalide, in this case, 1-bromo-3-chlorobenzene, reacting with magnesium. sciencemadness.orgcymitquimica.com The more reactive carbon-bromine bond reacts preferentially with the magnesium, leaving the chloro substituent intact.

The chlorine atom on the phenyl ring is an electron-withdrawing group. This electronic effect can influence the nucleophilicity of the carbanionic carbon. The meta-position of the chlorine in this compound has a notable influence on its nucleophilic properties. cymitquimica.com While it is a strong nucleophile, its reactivity can be modulated compared to non-halogenated aryl Grignard reagents. This allows for selective reactions in molecules with multiple reactive sites.

Another consideration is the potential for side reactions. In transition-metal-catalyzed cross-coupling reactions, the presence of the chloro-substituent on the Grignard reagent offers a potential second site for reaction. However, under carefully controlled conditions, selective coupling at the carbon-magnesium bond can be achieved. nih.gov The choice of catalyst and reaction conditions is therefore critical to direct the reactivity as desired and avoid unwanted side products. dtu.dk

Overview of Research Trajectories Involving this compound

This compound is a commercially available Grignard reagent, typically supplied as a solution in an ether solvent like tetrahydrofuran (THF). sigmaaldrich.comscientificlabs.com Its utility is demonstrated in a variety of synthetic applications where the 3-chlorophenyl group needs to be introduced into a target molecule.

Research has shown its application in the synthesis of diverse and complex molecules. For instance, it is used as a key reagent to synthesize:

Di-substituted butadienes : It reacts with 1,4-dimethoxy-2-butyne (B93775) in the presence of a copper(I) salt catalyst to form 2,3-di(3-chlorophenyl)buta-1,3-dienes. sigmaaldrich.comscientificlabs.com

Substituted methanols : It undergoes reaction with 2-bromo-5-chlorothiophene-3-carbaldehyde (B1503905) to yield 2-bromo-5-chlorothiophen-3-yl-(3-chlorophenyl)methanol. sigmaaldrich.comscientificlabs.com

Indenol derivatives : The reaction with 2-benzoylbenzonitrile leads to the formation of 2-(3-chlorophenyl)-1-phenyl-1H-inden-1-ol. sigmaaldrich.comscientificlabs.com

Enantiopure 2-imidazolidinones : It is involved in reactions with 1,1'-DiBoc-2,2'-Biaziridine to produce these chiral compounds. cymitquimica.comthermofisher.com

These examples highlight the role of this compound as a versatile building block in organic synthesis, enabling the construction of molecules with specific structural and functional properties for potential use in materials science and pharmaceutical development. cymitquimica.comlookchem.com

Compound Information

| Compound Name | IUPAC Name | Other Names |

| This compound | Bromo(3-chlorophenyl)magnesium | (m-Chlorophenyl)magnesium bromide |

| 1,4-dimethoxy-2-butyne | 1,4-dimethoxybut-2-yne | --- |

| 2,3-di(3-chlorophenyl)buta-1,3-diene | 1,1'-(1,2-dimethylideneethane-1,2-diyl)bis(3-chlorobenzene) | --- |

| 2-bromo-5-chlorothiophene-3-carbaldehyde | 2-bromo-5-chloro-3-thiophenecarboxaldehyde | --- |

| 2-bromo-5-chlorothiophen-3-yl-(3-chlorophenyl)methanol | (2-bromo-5-chlorothiophen-3-yl)(3-chlorophenyl)methanol | --- |

| 2-benzoylbenzonitrile | 2-benzoylbenzonitrile | --- |

| 2-(3-chlorophenyl)-1-phenyl-1H-inden-1-ol | 2-(3-chlorophenyl)-1-phenyl-1H-inden-1-ol | --- |

| 1,1'-DiBoc-2,2'-Biaziridine | di-tert-butyl 2,2'-biaziridine-1,1'-dicarboxylate | --- |

| 2-imidazolidinone | Imidazolidin-2-one | Ethyleneurea |

| Tetrahydrofuran | Oxolane | THF |

| Diethyl ether | Ethoxyethane | Ether |

Chemical Data for this compound

| Property | Value |

| Chemical Formula | C₆H₄BrClMg sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 215.76 g/mol sigmaaldrich.comnih.gov |

| CAS Number | 36229-42-2 sigmaaldrich.comsigmaaldrich.com |

| Appearance | Typically a solution in THF sigmaaldrich.com |

| Boiling Point (of 0.5 M solution in THF) | 65 °C (lit.) sigmaaldrich.com |

| Density (of 0.5 M solution in THF) | 0.960 g/mL at 25 °C (lit.) sigmaaldrich.com |

| InChI Key | ZIYRUWPTUPFRQU-UHFFFAOYSA-M sigmaaldrich.com |

Structure

3D Structure of Parent

属性

IUPAC Name |

magnesium;chlorobenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl.BrH.Mg/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPYQGQHGLLBQI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[C-]=CC(=C1)Cl.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482542 | |

| Record name | 3-Chlorophenylmagnesium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36229-42-2 | |

| Record name | 3-Chlorophenylmagnesium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the *in Situ* Generation and Handling of 3 Chlorophenylmagnesium Bromide

Direct Magnesium Insertion into 1-Bromo-3-chlorobenzene: Optimization Strategies

The formation of 3-chlorophenylmagnesium bromide can be accomplished by the direct reaction of magnesium metal with 1-bromo-3-chlorobenzene. The significant difference in the reactivity of the carbon-bromine and carbon-chlorine bonds allows for the selective formation of the Grignard reagent at the bromine-substituted position. The bond dissociation energy for a Caryl-Br bond is approximately 13 kcal/mol weaker than that of a Caryl-Cl bond, leading to a high degree of selectivity. walisongo.ac.id

The choice of solvent is critical in Grignard reagent formation, influencing both the rate of reaction and the stability of the resulting organomagnesium species. Tetrahydrofuran (B95107) (THF) and diethyl ether are the most commonly employed solvents for these reactions.

THF is generally considered a superior solvent for the formation of Grignard reagents from less reactive aryl halides, such as those containing a chlorine atom. sciencemadness.orgstackexchange.com Its higher boiling point (66 °C) compared to diethyl ether (34.6 °C) allows for reactions to be conducted at elevated temperatures, which can increase the reaction rate. stackexchange.com Furthermore, the oxygen lone pairs in THF are more sterically accessible for coordination with the magnesium center, which aids in stabilizing the Grignard reagent. stackexchange.com This enhanced solvation can also help to break up the polymeric aggregates that Grignard reagents often form, increasing their reactivity.

Table 1: Comparison of Common Solvents for Grignard Reagent Formation

| Solvent | Boiling Point (°C) | Key Advantages |

| Tetrahydrofuran (THF) | 66 | Higher reaction temperatures possible, better solvation and stabilization of the Grignard reagent, can facilitate reactions with less reactive halides. sciencemadness.orgstackexchange.com |

| Diethyl Ether | 34.6 | Lower boiling point may be advantageous for sensitive substrates, easily removed after reaction. |

A common challenge in Grignard reagent synthesis is the passivation of the magnesium metal surface by a layer of magnesium oxide. This layer can inhibit the reaction with the organic halide, leading to a lengthy induction period or complete failure of the reaction to initiate. Consequently, various activation methods have been developed to overcome this hurdle.

Mechanical methods, such as grinding the magnesium turnings in a mortar and pestle or stirring them vigorously under an inert atmosphere, can physically break the oxide layer and expose fresh, reactive magnesium surfaces. tpu.ru Chemical activation is also widely employed. The addition of a small crystal of iodine is a classic method; the iodine is thought to react with the magnesium to form magnesium iodide, which helps to etch the oxide layer. chegg.com Another common initiator is 1,2-dibromoethane, which reacts with magnesium to form ethylene (B1197577) gas and magnesium bromide, thereby cleaning the metal surface. tpu.ru For particularly unreactive halides, highly reactive "Rieke magnesium," prepared by the reduction of a magnesium salt with an alkali metal, can be used. tpu.ru

As mentioned, initiators play a crucial role in the kinetics of Grignard reagent formation by reducing or eliminating the induction period. Iodine is a frequently used initiator that facilitates the reaction by activating the magnesium surface. chegg.com The addition of a single crystal of iodine is often sufficient to initiate the reaction. chegg.com

Additives can also influence the reaction kinetics. The presence of lithium chloride (LiCl) has been shown to have a dramatic effect on the rate of Br/Mg exchange reactions, and while its primary application is in the context of exchange reactions, it highlights the impact that salt additives can have on the reactivity of organomagnesium species. organic-chemistry.org

Halogen-Magnesium Exchange Reactions Utilizing 1-Bromo-3-chlorobenzene Precursors

An alternative and often more versatile method for the preparation of functionalized Grignard reagents is the halogen-magnesium exchange. This method avoids the use of magnesium metal directly and instead employs a pre-formed, soluble Grignard reagent to exchange with the halogen of the substrate.

A significant advancement in this area is the use of isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), often referred to as "Turbo-Grignard." wikipedia.org This reagent exhibits enhanced reactivity and functional group tolerance compared to traditional Grignard reagents. clockss.orgnih.govresearchgate.net The presence of LiCl is believed to break down the polymeric aggregates of the Grignard reagent, leading to a more active monomeric species. organic-chemistry.org This allows the Br/Mg exchange to proceed under milder conditions, often at lower temperatures, which is crucial for the preservation of sensitive functional groups. clockss.orgnih.gov

The use of i-PrMgCl·LiCl allows for the preparation of a wide range of functionalized arylmagnesium reagents from the corresponding aryl bromides, including those with ester, cyano, and even some nitro functionalities, which would be incompatible with direct magnesium insertion methods. organic-chemistry.org

Table 2: Scope of i-PrMgCl·LiCl Mediated Br/Mg Exchange with Functionalized Aryl Bromides

| Aryl Bromide | Electrophile | Product | Yield (%) |

| 4-Bromoanisole | PhCHO | 4-MeO-C₆H₄-CH(OH)Ph | 81 |

| Ethyl 4-bromobenzoate | Allyl bromide | Ethyl 4-allylbenzoate | 85 |

| 4-Bromobenzonitrile | PhCHO | 4-NC-C₆H₄-CH(OH)Ph | 91 |

| 3-Bromopyridine | PhCHO | 3-(HO-CH-Ph)-Py | 89 |

| Methyl 2-bromonicotinate | PhCHO | Methyl 2-(HO-CH-Ph)-nicotinate | 87 |

| Data sourced from Knochel et al., 2004. organic-chemistry.org |

Despite its broad scope, the use of i-PrMgCl·LiCl is not without limitations. The exchange is generally slower for electron-rich aromatic bromides compared to electron-poor ones. clockss.org Furthermore, while the tolerance for functional groups is significantly enhanced, highly acidic protons, such as those in carboxylic acids and primary alcohols, are not compatible.

To further expand the synthetic utility of this compound, particularly in the presence of sensitive functional groups that may be incompatible with the highly reactive Grignard reagent itself, transmetalation to a less reactive metal can be employed. This strategy involves the in situ conversion of the Grignard reagent to a different organometallic species, typically an organocuprate or an organozinc compound.

For instance, transmetalation with a copper(I) salt, such as copper(I) cyanide (CuCN) in the presence of LiCl, generates a less basic but still highly nucleophilic organocuprate. mdpi.com This species can undergo reactions, such as conjugate additions and acylations, with a higher degree of functional group tolerance. Similarly, transmetalation to zinc can be achieved using zinc chloride (ZnCl₂), leading to organozinc reagents that are known for their compatibility with a wide range of functional groups. nih.govrsc.org These transmetalation strategies provide a powerful tool for chemists to fine-tune the reactivity of the organometallic intermediate derived from 1-bromo-3-chlorobenzene, enabling a broader range of synthetic transformations.

Continuous Flow Methodologies for Reagent Synthesis and Utilization

The in situ generation and immediate utilization of this compound can be significantly enhanced through the adoption of continuous flow chemistry. This modern synthesis technique offers substantial advantages in terms of safety, efficiency, and scalability over traditional batch methods for preparing highly reactive organometallic compounds like Grignard reagents. nih.govresearchgate.net

Continuous flow systems for Grignard reagent synthesis typically involve pumping a solution of the corresponding organic halide (in this case, 1-bromo-3-chlorobenzene) in an appropriate anhydrous solvent, such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), through a packed-bed reactor containing magnesium metal. researchgate.net The freshness of the Grignard reagent is a key factor in achieving high conversion rates and reproducible outcomes. researchgate.net Flow chemistry ensures the on-demand generation of the reagent, which is then directly introduced into a subsequent reaction stream to react with a substrate, minimizing decomposition and side reactions. nih.gov

The high reactivity of Grignard reagents often necessitates cryogenic temperatures (e.g., -78 °C) in batch processes to control the exothermic reaction and achieve good selectivity. nih.gov Continuous flow reactors, particularly those with micro- or meso-scale channels, provide superior heat and mass transfer. google.com This allows for precise temperature control and can often enable reactions to be conducted at non-cryogenic temperatures, which is a significant advantage for industrial-scale production. nih.gov The use of micromixers can facilitate the generation and use of even highly unstable intermediates within seconds, enabling chemical transformations that are challenging or impossible to perform in batch. nih.gov

Research in the field has demonstrated the successful continuous flow synthesis of various Grignard reagents, including aryl, alkyl, and heterocyclic variants. researchgate.net For instance, scalable continuous synthesis of phenylmagnesium bromide has been reported, showcasing the potential for large-scale production. researchgate.net While specific studies focusing exclusively on the continuous flow generation of this compound are not extensively detailed in readily available literature, the principles and methodologies established for other aryl Grignard reagents are directly applicable. researchgate.netchemrxiv.org

The table below outlines typical parameters and components involved in the continuous flow synthesis of Grignard reagents, which would be relevant for the generation of this compound.

| Parameter/Component | Description | Relevance/Advantage |

| Reactor Type | Packed-bed reactor with magnesium turnings; Micro or mesoscale reactors. researchgate.netgoogle.com | Provides a high surface area for the reaction and allows for scalable production. Micoreactors offer excellent control over reaction conditions. |

| Solvents | Anhydrous Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Diethyl ether. researchgate.netchemrxiv.org | Essential for stabilizing the Grignard reagent and preventing its reaction with protic species. |

| Starting Materials | 1-bromo-3-chlorobenzene, Magnesium metal (turnings). researchgate.net | The organic halide and metal precursor for the Grignard reagent. |

| Flow Rate | Variable, can be optimized to control residence time and reaction completion. | Allows for fine-tuning of the reaction for optimal yield and purity. |

| Temperature | Often can be performed at or near ambient temperature, avoiding cryogenic conditions. nih.gov | Improves energy efficiency and simplifies the experimental setup. |

| Downstream Processing | In-line quenching or reaction with another reagent stream. nih.gov | Minimizes handling of the hazardous Grignard reagent and improves overall process efficiency. |

Safety Methodologies and Risk Mitigation in Academic Synthesis

The synthesis and handling of this compound in an academic laboratory setting demand strict adherence to safety protocols due to its hazardous properties. Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. case.eduquora.com The following methodologies are crucial for mitigating risks.

Personal Protective Equipment (PPE) and Engineering Controls: The use of appropriate PPE is mandatory. This includes safety goggles (with a full face shield when a splash hazard is present), flame-resistant lab coats, and chemical-resistant gloves. case.eduuga.edu All manipulations involving this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors and to contain any potential fire. case.edu Anhydrous solvents are essential, as the reagent reacts violently with moisture, including atmospheric humidity. case.eduquora.com

Handling and Reaction Setup: Glassware used for the reaction must be scrupulously dried, typically by oven-drying or flame-drying under an inert atmosphere, to remove any traces of water that would quench the reagent. quora.comquora.comyoutube.com The reaction is highly exothermic, and an ice-water bath should always be prepared and ready to control the reaction temperature, especially during the initial formation and subsequent quenching steps. quora.comquora.comtamu.edu The apparatus should be assembled to prevent the ingress of air and moisture, often involving the use of septa and an inert gas (e.g., nitrogen or argon) blanket. case.edu

For transferring the reagent, air-free techniques using oven-dried, gas-tight syringes and needles are required for smaller volumes. case.edu For larger quantities (e.g., > 20 mL), a cannula transfer is the safer method. case.edu It is strongly advised not to work alone when handling significant amounts of Grignard reagents. case.edu

Risk Mitigation Summary:

| Hazard | Mitigation Strategy | Source |

| Flammability & Pyrophoricity | Handle in a fume hood, away from ignition sources. Use inert atmosphere techniques. Have appropriate fire extinguishing media (e.g., graphite-based powder) readily available. case.edu | case.edu |

| Reactivity with Water/Protic Solvents | Use oven- or flame-dried glassware. Use anhydrous solvents. Protect the reaction from atmospheric moisture with drying tubes or an inert gas atmosphere. case.eduquora.comquora.com | case.eduquora.comquora.com |

| Exothermic Reaction | Prepare an ice-water bath for cooling to control the reaction rate. Add reagents slowly. quora.comquora.comtamu.edu | quora.comquora.comtamu.edu |

| Chemical Burns & Exposure | Wear appropriate PPE, including safety goggles, face shield, lab coat, and chemical-resistant gloves. Handle the reagent in a fume hood. case.eduuga.edu | case.eduuga.edu |

Waste Disposal: Quenching is a critical step for safely disposing of residual Grignard reagent. The unreacted reagent should be quenched by slowly adding it to a stirred, cooled solution of a non-protic solvent and a mild proton source, or by following specific institutional hazardous waste procedures. The resulting waste must be disposed of in compliance with environmental regulations. case.edu

Reactivity and Mechanistic Investigations of 3 Chlorophenylmagnesium Bromide

Nucleophilic Addition Reactions to Carbonyl Compounds

The hallmark reaction of Grignard reagents, including 3-chlorophenylmagnesium bromide, is the nucleophilic addition to the electrophilic carbon of a carbonyl group. libretexts.org This reaction pathway is fundamental for the synthesis of a wide range of alcohols. libretexts.org

The reaction of this compound with aldehydes and ketones proceeds via a 1,2-nucleophilic addition to the carbonyl carbon. libretexts.org This process is highly regioselective, with the aryl nucleophile exclusively attacking the carbonyl carbon. The initial product is a magnesium alkoxide intermediate, which upon acidic workup, yields the corresponding alcohol. libretexts.orgyoutube.com Reaction with an aldehyde produces a secondary alcohol, while reaction with a ketone yields a tertiary alcohol. libretexts.org

For example, the addition to 2-bromo-5-chlorothiophene-3-carbaldehyde (B1503905) results in the formation of 2-bromo-5-chlorothiophen-3-yl-(3-chlorophenyl)methanol. sigmaaldrich.com

When reacting with chiral ketones or aldehydes, the formation of diastereomers is possible. The stereochemical outcome can sometimes be predicted by models like the Felkin-Anh model, which considers steric hindrance around the carbonyl group. nih.gov However, for highly reactive Grignard reagents, the selectivity may be reduced. nih.gov The development of chiral ligands can significantly influence the diastereoselectivity and enantioselectivity of these additions, enabling the synthesis of specific stereoisomers of tertiary alcohols. nih.gov

Table 1: Representative Reactions with Aldehydes and Ketones

| Reactant | Product Type | Example Product Name |

|---|---|---|

| Aldehyde | Secondary Alcohol | 2-Bromo-5-chlorothiophen-3-yl-(3-chlorophenyl)methanol sigmaaldrich.com |

| Ketone | Tertiary Alcohol | 2-(3-Chlorophenyl)-1-phenyl-1H-inden-1-ol sigmaaldrich.com |

| 1,1'-DiBoc-2,2'-Biaziridine | 2-Imidazolidinone | Enantiopure 2-imidazolidinones thermofisher.comfishersci.co.uk |

Esters react with two equivalents of a Grignard reagent in a sequential addition process. libretexts.org The first equivalent of this compound adds to the ester's carbonyl group to form a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the alkoxy group to form a ketone. This newly formed ketone then rapidly reacts with a second equivalent of the Grignard reagent to produce a tertiary alcohol after acidic workup. udel.edulibretexts.org In this final product, two identical 3-chlorophenyl groups are attached to the carbinol carbon. libretexts.org

The reaction with amides is more complex. While addition to the carbonyl can occur, the acidic N-H protons of primary and secondary amides can be deprotonated by the basic Grignard reagent, consuming the reagent without carbonyl addition. With tertiary amides (Weinreb amides), the reaction can often be stopped at the ketone stage due to the formation of a stable chelated intermediate.

This compound reacts with carbon dioxide in a carboxylation reaction to synthesize 3-chlorobenzoic acid. nih.gov This process involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of CO2. The reaction is typically performed by bubbling dry CO2 gas through the Grignard solution or by pouring the Grignard solution over crushed dry ice. youtube.com An initial magnesium carboxylate salt is formed, which upon protonation with an aqueous acid, yields the final carboxylic acid product. nih.govyoutube.com

Conjugate Addition Reactions to α,β-Unsaturated Systems

While Grignard reagents typically favor direct (1,2) addition to carbonyls, they can also undergo conjugate (1,4) addition to α,β-unsaturated systems, especially under certain conditions or with specific substrates. nih.govorganic-chemistry.org

In reactions with α,β-unsaturated aldehydes (enals) and ketones (enones), this compound can add either directly to the carbonyl carbon (1,2-addition) or to the β-carbon (1,4-conjugate addition). Uncatalyzed reactions with aryl Grignard reagents generally favor the 1,2-addition product, yielding an allylic alcohol. acs.org However, factors such as steric hindrance at the carbonyl group or the specific substrate can influence the regioselectivity, sometimes leading to mixtures of 1,2- and 1,4-addition products. nih.govorganic-chemistry.orgacs.org

The regioselectivity of the addition to enones and enals can be dramatically shifted from 1,2- to 1,4-addition by the use of a catalyst. Copper salts, particularly copper(I) halides like CuCl or CuBr·SMe2, are highly effective for promoting conjugate addition. nih.gov It is believed that the Grignard reagent undergoes transmetalation with the copper(I) salt to form an organocopper species in situ, which preferentially undergoes 1,4-addition. organic-chemistry.org

For example, this compound is used with a copper(I) salt to synthesize 2,3-di(o-chlorophenyl)buta-1,3-dienes from 1,4-dimethoxy-2-butyne (B93775), a reaction that proceeds via a conjugate addition mechanism. sigmaaldrich.comsigmaaldrich.com

Furthermore, the use of chiral ligands in these copper-catalyzed reactions can achieve high levels of enantioselectivity, making it a powerful method for asymmetric synthesis. nih.govorganic-chemistry.org Chiral ferrocenyl diphosphine ligands, such as TaniaPhos and JosiPhos, have been shown to be effective in guiding the stereochemical outcome of the conjugate addition of Grignard reagents. nih.govorganic-chemistry.org

Table 2: Regioselectivity Control in Additions to Enones

| Conditions | Predominant Pathway | Product Type |

|---|---|---|

| Uncatalyzed | 1,2-Addition | Allylic Alcohol |

| Copper(I) salt (e.g., CuCl) | 1,4-Conjugate Addition | Saturated Ketone |

Cross-Coupling Reactions Enabled by this compound

This compound is a versatile Grignard reagent employed in various cross-coupling reactions to form new carbon-carbon bonds. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures.

Kumada Coupling with Aryl and Alkyl Halides/Pseudohalides

The Kumada coupling, a palladium- or nickel-catalyzed cross-coupling reaction, is a powerful tool for the formation of carbon-carbon bonds between Grignard reagents and organic halides. nih.govnih.gov this compound can be effectively coupled with a variety of aryl and alkyl halides and pseudohalides.

The general reaction scheme involves the reaction of this compound with an organic halide (R-X, where R is an aryl or alkyl group and X is a halide like Br, Cl, or a pseudohalide like triflate) in the presence of a palladium or nickel catalyst. The choice of catalyst and reaction conditions is crucial for the success of the coupling, influencing both yield and selectivity. For instance, nickel-catalyzed processes have been developed for the cross-coupling of tertiary alkylmagnesium halides with aryl bromides, allowing for the construction of sterically hindered aryl-substituted quaternary centers. nih.gov

Table 1: Examples of Kumada Coupling Reactions with Aryl and Alkyl Halides

| Electrophile | Catalyst System | Product | Yield (%) |

| Aryl Bromide | NiCl₂(dme)/IPr·HCl | 3-Aryl-chlorobenzene | High |

| Alkyl Bromide | Pd(OAc)₂/t-Bu₃P | 3-Alkyl-chlorobenzene | Good |

| Aryl Triflate | NiCl₂(PCy₃)₂ | 3-Aryl-chlorobenzene | Moderate to High |

This table represents typical outcomes and specific yields can vary based on the exact substrates and reaction conditions.

Negishi Coupling and Related Zinc-Mediated Processes

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org While this compound is a Grignard reagent, it can be readily transmetalated in situ with a zinc salt, such as zinc chloride (ZnCl₂), to generate the corresponding organozinc species. This transmetalation "softens" the nucleophile, often leading to improved functional group tolerance and selectivity in the subsequent cross-coupling reaction. organic-chemistry.org

This zinc-mediated approach allows for the coupling of this compound with a broad range of electrophiles, including those that might be sensitive to the more reactive Grignard reagent. The palladium-catalyzed cross-coupling of aryl bromides with cyclopropylmagnesium bromide, for example, is significantly improved by the addition of substoichiometric amounts of zinc bromide. organic-chemistry.org This strategy has been extended to other alkyl, cycloalkyl, and aryl Grignard reagents. organic-chemistry.org

The general protocol for a Negishi-type coupling involving this compound would first involve its reaction with a zinc halide, followed by the addition of the organic halide and the palladium or nickel catalyst. mit.edu

Iron-Catalyzed Cross-Coupling Methodologies

In recent years, iron-catalyzed cross-coupling reactions have gained significant attention as a more sustainable and cost-effective alternative to palladium- and nickel-based systems. organic-chemistry.orgrsc.orgmdpi.com Iron catalysts have been successfully employed for the cross-coupling of Grignard reagents, including aryl Grignard reagents like this compound, with various organic halides. organic-chemistry.orgmdpi.com

These reactions often proceed under mild conditions and exhibit excellent functional group tolerance. For example, low-valent iron complexes have been shown to effectively catalyze the cross-coupling of alkyl halides with aryl Grignard reagents, with reactions often completing within minutes even at low temperatures. organic-chemistry.org The mechanism of these iron-catalyzed reactions is still a subject of active research, with proposals ranging from iron(I)-iron(III) catalytic cycles to the involvement of iron-magnesium clusters. nih.gov The use of additives like N-methyl-2-pyrrolidone (NMP) or certain ureas can significantly influence the course and efficiency of these reactions. mdpi.comnih.gov

Table 2: Examples of Iron-Catalyzed Cross-Coupling Reactions

| Electrophile | Iron Catalyst | Ligand/Additive | Product |

| Alkyl Bromide | [Li(tmeda)]₂[Fe(C₂H₄)₄] | None | 3-Alkyl-chlorobenzene |

| Allyl Bromide | FeCl₃ | Tetramethylurea (TMU) | 3-Allyl-chlorobenzene |

| Aryl Chlorobenzenesulfonate | Fe(acac)₃ | DMI (1,3-dimethyl-2-imidazolidinone) | 3-Aryl-chlorobenzene |

This table illustrates the versatility of iron catalysts in cross-coupling reactions.

Palladium and Nickel Catalyzed Cross-Coupling: Ligand Effects and Reaction Optimization

The success of palladium and nickel-catalyzed cross-coupling reactions is highly dependent on the nature of the ligands coordinated to the metal center. nih.govnih.govyoutube.com These ligands play a crucial role in stabilizing the catalyst, influencing its reactivity, and controlling the selectivity of the reaction.

For the cross-coupling of this compound, a wide array of phosphine-based ligands and N-heterocyclic carbenes (NHCs) have been investigated. The choice of ligand can affect the rate of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle. For instance, bulky, electron-rich phosphine (B1218219) ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biaryl phosphines (e.g., RuPhos, SPhos) have proven effective in promoting the coupling of challenging substrates. nih.gov

Reaction optimization is a critical aspect of developing efficient cross-coupling protocols. This involves screening various parameters, including the catalyst precursor, ligand, solvent, temperature, and base (if applicable). For example, in the palladium-catalyzed C,N-cross coupling of 3-halo-2-aminopyridines, a screen of different ligands revealed that RuPhos and BINAP gave high yields of the desired product. nih.gov The use of pre-catalysts, where the ligand is already coordinated to the palladium center, can sometimes lead to improved results. nih.gov

Table 3: Common Ligands for Pd and Ni-Catalyzed Cross-Coupling

| Ligand Type | Examples | Typical Application |

| Monodentate Phosphines | PPh₃, P(t-Bu)₃, PCy₃ | General cross-coupling |

| Bidentate Phosphines | dppe, dppf, BINAP | Enantioselective coupling, stabilization |

| Biaryl Phosphines | RuPhos, SPhos, XPhos | Coupling of hindered substrates |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | High catalyst stability and activity |

This table provides a general overview of ligand classes and their uses.

Ring-Opening Reactions with Cyclic Ethers and Epoxides

Grignard reagents, such as this compound, are potent nucleophiles that can react with strained cyclic ethers, particularly epoxides (oxiranes), in ring-opening reactions. beilstein-journals.orglibretexts.orglibretexts.org This reaction provides a valuable method for the formation of new carbon-carbon bonds and the introduction of a hydroxyl group.

The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on one of the electrophilic carbon atoms of the epoxide ring. This attack follows an SN2 mechanism, leading to the opening of the three-membered ring. khanacademy.org The regioselectivity of the attack is primarily governed by steric factors, with the nucleophile preferentially attacking the less sterically hindered carbon atom of the epoxide. libretexts.org Subsequent workup with an aqueous acid protonates the resulting alkoxide to yield the final alcohol product.

For example, the reaction of this compound with ethylene (B1197577) oxide would yield 2-(3-chlorophenyl)ethanol (B1583360) after acidic workup. This reaction effectively adds a two-carbon chain with a terminal alcohol to the aromatic ring. The use of substituted epoxides allows for the synthesis of more complex secondary and tertiary alcohols. In some cases, the presence of a Lewis acid, such as a copper salt, can influence the reactivity and regioselectivity of the ring-opening reaction. beilstein-journals.org

Reactions with Nitriles and Imine Derivatives: Synthesis of Ketones and Amines

This compound can react with nitriles to form ketones after a hydrolytic workup. masterorganicchemistry.comlibretexts.orgyoutube.com The reaction involves the nucleophilic addition of the Grignard reagent to the electrophilic carbon atom of the nitrile group (C≡N). This addition forms an intermediate imine anion (a magnesium salt of an imine). masterorganicchemistry.com This intermediate is stable under the anhydrous reaction conditions. Subsequent hydrolysis with aqueous acid protonates the imine to form an iminium ion, which is then further hydrolyzed to the corresponding ketone. masterorganicchemistry.comyoutube.com

This two-step process provides a convenient route for the synthesis of unsymmetrical ketones. For instance, the reaction of this compound with benzonitrile, followed by hydrolysis, would yield (3-chlorophenyl)(phenyl)methanone.

Similarly, Grignard reagents can add to the carbon-nitrogen double bond of imines and their derivatives. The reaction of this compound with an imine results in the formation of a new carbon-carbon bond and, after workup, yields a secondary or tertiary amine, depending on the substitution pattern of the imine. The reaction of N-magnesium halide derivatives of amines with nitriles can also be used to synthesize amidines. wmich.edu

Strategic Utility of 3 Chlorophenylmagnesium Bromide in Complex Molecule Synthesis

Construction of Substituted Biphenyl (B1667301) Systems and Related Polyaromatics

The formation of aryl-aryl bonds is a cornerstone of modern organic synthesis, and 3-chlorophenylmagnesium bromide is a key player in this field, primarily through transition-metal-catalyzed cross-coupling reactions. The Kumada-Tamao-Corriu coupling, which directly uses a Grignard reagent and an organic halide, is a classic and efficient method for creating unsymmetrical biaryls. organic-chemistry.org

In these reactions, a palladium or nickel catalyst facilitates the coupling between the 3-chlorophenyl moiety of the Grignard reagent and another aryl halide. organic-chemistry.org For instance, the manganese-catalyzed aerobic cross-coupling of this compound with phenylmagnesium bromide has been shown to produce 3-chloro-1,1'-biphenyl in a 64% yield. dtu.dk Iron(III) chloride has also been employed as a catalyst for coupling aryl Grignard reagents with aryl halides to produce both symmetrical (homo-coupled) and unsymmetrical (cross-coupled) products. banglajol.info

Beyond simple biphenyls, this reagent is instrumental in building more complex polyaromatic systems. Examples include the synthesis of 2,3-di(3-chlorophenyl)buta-1,3-dienes through reaction with 1,4-dimethoxy-2-butyne (B93775) in the presence of a copper(I) salt, and the formation of 2-(3-chlorophenyl)-1-phenyl-1H-inden-1-ol from 2-benzoylbenzonitrile. sigmaaldrich.comscientificlabs.co.uk These reactions showcase the reagent's ability to construct intricate carbon skeletons.

Table 1: Examples of Biphenyl and Polyaromatic Synthesis using this compound

| Coupling Partner | Catalyst/Co-reagent | Product | Reference |

| Phenylmagnesium bromide | MnCl₂, O₂ | 3-Chloro-1,1'-biphenyl | dtu.dk |

| 1,4-Dimethoxy-2-butyne | Copper(I) salt | 2,3-Di(3-chlorophenyl)buta-1,3-diene | sigmaaldrich.comscientificlabs.co.uk |

| 2-Benzoylbenzonitrile | None | 2-(3-Chlorophenyl)-1-phenyl-1H-inden-1-ol | sigmaaldrich.comscientificlabs.co.uk |

Introduction of the 3-Chlorophenyl Moiety into Heterocyclic Scaffolds

The 3-chlorophenyl group is a common substituent in pharmacologically active molecules and advanced materials. This compound provides a direct route to incorporate this moiety into various heterocyclic systems through nucleophilic addition or cross-coupling reactions.

The introduction of the 3-chlorophenyl group onto these fundamental five- and six-membered heterocycles has been successfully demonstrated. A notable example is the reaction of this compound with 2-bromo-5-chlorothiophene-3-carbaldehyde (B1503905), which results in the formation of 2-bromo-5-chlorothiophen-3-yl-(3-chlorophenyl)methanol. sigmaaldrich.comsigmaaldrich.com This reaction proceeds via nucleophilic addition of the Grignard reagent to the aldehyde functional group on the thiophene (B33073) ring.

In the case of pyridines, which are less reactive, the Grignard reagent can be used in cross-coupling reactions. While specific examples with this compound are part of broader studies, the reactivity pattern is well-established for related pyridylmagnesium halides and aryl Grignard reagents, which react with halogenated pyridines or pyridine (B92270) derivatives to form substituted pyridines. researchgate.netresearchgate.net The synthesis of pyrrole (B145914) derivatives often involves methods like the Paal-Knorr or Hantzsch syntheses, and while direct C-H arylation with Grignard reagents is less common, functionalized pyrroles can react with this compound at other electrophilic sites. organic-chemistry.orgslideshare.net

Table 2: Functionalization of Heterocyclic Scaffolds

| Heterocycle Derivative | Reaction Type | Product | Reference |

| 2-Bromo-5-chlorothiophene-3-carbaldehyde | Nucleophilic Addition | 2-Bromo-5-chlorothiophen-3-yl-(3-chlorophenyl)methanol | sigmaaldrich.comsigmaaldrich.com |

| Halogenated Pyridines | Cross-Coupling (General) | 3-(3-Chlorophenyl)pyridine derivatives | researchgate.netresearchgate.net |

The synthesis of substituted indoles and quinolines, which form the core of many natural products and pharmaceuticals, can also be achieved using this compound. The synthesis of quinoline (B57606) derivatives can be accomplished through various named reactions, with modern approaches focusing on multicomponent reactions to build the heterocyclic system, into which the 3-chlorophenyl group can be incorporated. rsc.orgufms.br

For indoles, the Grignard reagent can be used to add the 3-chlorophenyl group to an electrophilic side chain. While direct arylation of the indole (B1671886) nucleus with a Grignard reagent is challenging, its reaction with functionalized indoles is a viable strategy.

Synthesis of Chiral 3-Chlorophenyl Derivatives

The creation of stereocenters is a critical challenge in organic synthesis. This compound can be employed in asymmetric reactions to generate chiral molecules containing the 3-chlorophenyl group with high enantiomeric purity.

In this approach, a small amount of a chiral catalyst is used to control the stereochemical outcome of the reaction. Copper-catalyzed asymmetric addition of Grignard reagents to various electrophiles is a well-known method. rug.nl For example, chiral ligands are used to direct the addition of the Grignard reagent to a prochiral ketone or imine, resulting in the formation of a chiral alcohol or amine. The development of new phosphine (B1218219) ligands for palladium-catalyzed cross-coupling reactions also enables asymmetric variations, such as the Suzuki-Miyaura or Negishi couplings, where a chiral environment around the metal center dictates the stereochemistry of the product. nih.gov

An alternative strategy involves the use of a chiral auxiliary, a chiral molecule that is temporarily attached to the substrate. This auxiliary directs the attack of the nucleophile, in this case, this compound, from a specific face of the molecule. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product. A documented application of this method is the reaction of this compound with 1,1'-di-Boc-2,2'-biaziridine. cymitquimica.com The chiral biaziridine acts as the auxiliary, directing the ring-opening by the Grignard reagent to produce an enantiopure 2-imidazolidinone derivative. cymitquimica.com

Application in Natural Product Synthesis Intermediates

The structural complexity of natural products often requires synthetic strategies that can introduce specific aryl functionalities with high precision. This compound has proven to be a valuable tool in this regard, particularly in the synthesis of heterocyclic structures that form the core of many biologically active natural products.

One notable application is in the synthesis of enantiopure 2-imidazolidinones. orgsyn.orgthermofisher.comresearchgate.net The 2-imidazolidinone ring is a key structural motif found in a variety of natural products, including the essential vitamin biotin. The synthesis involves the reaction of this compound with 1,1'-DiBoc-2,2'-biaziridine. orgsyn.orgthermofisher.comresearchgate.net In this reaction, the Grignard reagent acts as a nucleophile, attacking one of the aziridine (B145994) rings and leading to a ring-opening reaction. Subsequent intramolecular cyclization yields the desired 2-imidazolidinone core, with the 3-chlorophenyl group incorporated into the final structure. The use of a chiral biaziridine allows for the synthesis of enantiomerically pure products, which is crucial for biological applications.

Detailed Research Findings:

The reaction between this compound and 1,1'-DiBoc-2,2'-biaziridine provides a key intermediate that can be further elaborated to access complex natural product scaffolds. The 3-chlorophenyl group can be retained in the final product or modified through subsequent cross-coupling reactions, offering a versatile handle for structural diversification.

| Reactant 1 | Reactant 2 | Key Product | Significance |

| This compound | 1,1'-DiBoc-2,2'-biaziridine | Enantiopure N-(3-chlorophenyl)-2-imidazolidinone intermediate | Precursor to the core structure of natural products like Biotin orgsyn.orgthermofisher.comresearchgate.netresearchgate.net |

While the direct total synthesis of a specific complex natural product using this exact intermediate is a subject of ongoing research, the strategic importance of this transformation lies in its ability to efficiently construct a key chiral building block that is otherwise challenging to synthesize.

Role in Agrochemistry and Materials Science Precursor Synthesis

The reactivity of this compound also extends to the synthesis of precursors for agrochemicals and advanced functional materials. The introduction of the 3-chlorophenyl moiety can impart specific physical, chemical, or biological properties to the target molecules.

In the field of materials science, this compound is utilized in the synthesis of organosilanes and conductive polymers. Organosilanes containing the 3-chlorophenyl group are valuable precursors for silicon-based materials, including resins, and as surface modifying agents. The synthesis typically involves the reaction of the Grignard reagent with a chlorosilane, such as dichlorodimethylsilane. This nucleophilic substitution reaction displaces a chloride ion from the silicon atom, forming a new silicon-carbon bond.

Furthermore, this compound is a key reagent in Kumada coupling reactions to synthesize substituted polythiophenes. wikipedia.orgrsc.orgresearchgate.netgoogle.com These polymers are known for their conductive properties and have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The Grignard reagent is coupled with a dihalothiophene monomer in the presence of a nickel or palladium catalyst. The 3-chlorophenyl group can influence the electronic properties and solubility of the resulting polymer.

In agrochemistry, the 3-chlorophenyl group is a common structural feature in many pesticides and herbicides. While specific examples of commercially available agrochemicals synthesized directly from this compound are proprietary, the general synthetic utility is clear. For instance, the coupling of this Grignard reagent with other aromatic or heterocyclic halides can generate biphenyl or aryl-heterocycle structures that are known to exhibit fungicidal or herbicidal activity.

Detailed Research Findings:

The following table summarizes the application of this compound in the synthesis of precursors for materials science and agrochemistry, highlighting the versatility of this Grignard reagent.

| Application Area | Reactant(s) | Catalyst/Conditions | Precursor Synthesized |

| Materials Science (Organosilanes) | Dichlorodimethylsilane | Tetrahydrofuran (B95107) (THF) | (3-Chlorophenyl)dimethylchlorosilane |

| Materials Science (Conductive Polymers) | 2,5-Dibromothiophene | Ni(dppp)Cl₂ (Kumada Coupling) | Poly(3-(3-chlorophenyl)thiophene) intermediate |

| Agrochemistry (Fungicide Precursors) | 2-Bromothiazole | Pd(PPh₃)₄ (Suzuki-Miyaura type) | 2-(3-Chlorophenyl)thiazole scaffold |

These examples underscore the strategic importance of this compound as a foundational building block in the development of a diverse array of functional molecules for materials science and agriculture.

Advanced Methodologies and Innovations in 3 Chlorophenylmagnesium Bromide Chemistry

Catalytic Asymmetric Reactions Utilizing 3-Chlorophenylmagnesium Bromide

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern medicinal and materials chemistry. Catalytic asymmetric reactions, which use a small amount of a chiral catalyst to generate large quantities of an enantioenriched product, represent the most elegant solution to this challenge. While the direct use of Grignard reagents in catalytic asymmetric additions can be challenging, innovative strategies have been developed.

One notable application involving this compound is in the synthesis of enantiopure 2-imidazolidinones. cymitquimica.comfishersci.co.uk These heterocyclic compounds are valuable scaffolds in pharmaceutical chemistry. The reaction involves the addition of this compound to a prochiral 1,1'-DiBoc-2,2'-biaziridine, where the stereochemical outcome is controlled by a chiral ligand associated with the metal center. cymitquimica.comfishersci.co.uk

The broader field of asymmetric catalysis offers significant potential for reactions with this compound. Key areas of research include:

Transition Metal-Catalyzed Cross-Coupling: Chiral ligands, often based on phosphorus or nitrogen, can be paired with transition metals like palladium or nickel to effect enantioselective cross-coupling reactions. rug.nldtu.dk This approach could enable the synthesis of chiral biaryls or the introduction of the 3-chlorophenyl group into a molecule with control over the resulting stereocenter.

p-Block Element Catalysis: Recent advances have highlighted the use of chiral catalysts based on p-block elements such as boron and aluminum. nih.gov These catalysts can function as chiral Lewis acids, activating electrophiles toward nucleophilic attack by Grignard reagents like this compound in an enantioselective manner. nih.gov

Although specific, highly detailed studies on catalytic asymmetric reactions of this compound are still emerging, the general principles established in asymmetric catalysis provide a clear roadmap for future developments in synthesizing chiral molecules with this versatile reagent.

Flow Chemistry Applications for Enhanced Control and Scalability

Traditional batch processing of Grignard reactions, while foundational, presents challenges related to safety, heat management, and scalability. nih.gov Flow chemistry, where reagents are continuously pumped through a reactor, has emerged as a powerful technology to overcome these limitations. rsc.orgresearchgate.net The application of flow chemistry to the synthesis and subsequent reactions of this compound offers significant advantages. rsc.orggordon.edu

In a flow setup, small volumes of reagents are mixed at any given time, which drastically improves heat transfer and minimizes the risks associated with the highly exothermic nature of Grignard reagent formation. organic-chemistry.org This enhanced control allows for reactions to be run under conditions that might be unsafe in a large batch reactor, leading to higher yields and purities. acs.org

A key development is the use of packed-bed reactors where a solution of the organic halide is passed through a column containing magnesium turnings, allowing for the on-demand, in-situ generation of the Grignard reagent. researchgate.netorganic-chemistry.org This product can then be immediately directed into a second reactor to be combined with an electrophile, minimizing the handling and potential decomposition of the sensitive organometallic intermediate. organic-chemistry.org This approach is particularly beneficial for industrial applications, where continuous production can replace the stop-and-start nature of batch manufacturing, improving efficiency and reducing waste. gordon.edu

| Parameter | Traditional Batch Processing | Flow Chemistry |

|---|---|---|

| Safety | Higher risk due to large volumes and poor heat dissipation. | Inherently safer due to small reaction volumes and superior heat control. nih.gov |

| Scalability | Complex and often requires re-optimization of reaction conditions. | Simplified scale-up by running the system for a longer duration. researchgate.net |

| Control | Difficult to precisely control temperature and mixing. | Precise control over reaction parameters (temperature, pressure, stoichiometry). acs.org |

| Efficiency | Can be lower due to side reactions and batch-to-batch variability. gordon.edu | Often results in higher yields, improved selectivity, and better reproducibility. rsc.org |

| Impurity Profile | Higher potential for impurities from thermal excursions or poor mixing. gordon.edu | Reduced impurities due to controlled conditions. gordon.edu |

Photoredox Catalysis and Electrosynthesis Involving Grignard Reagents

Modern synthetic chemistry has increasingly turned to light and electricity to drive chemical reactions under mild conditions. Photoredox catalysis and electrosynthesis offer novel activation pathways that are highly compatible with organometallic reagents.

Photoredox catalysis utilizes a photocatalyst that, upon absorbing visible light, can engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates. acs.org This approach is particularly powerful for forming carbon-carbon and carbon-heteroatom bonds. acs.org For substrates like this compound, photoredox catalysis can be merged with transition metal catalysis (dual catalysis) to facilitate previously challenging cross-coupling reactions at room temperature. youtube.com An emerging strategy, "electron-primed photoredox catalysis," uses an electrochemical potential to prime the photocatalyst, enabling the reduction of very stable bonds, such as those in aryl chlorides, under exceptionally mild conditions. organic-chemistry.orglabcompare.com This method opens the door for new types of coupling reactions involving the 3-chlorophenyl moiety. organic-chemistry.org

Electrosynthesis provides another sustainable and controlled method for chemical transformations. The electrochemical synthesis of Grignard reagents is an attractive alternative to the traditional method using magnesium metal. This process can be performed in ionic liquids, potentially replacing volatile and hazardous ether solvents. While not yet widely commercialized, electrosynthesis holds promise for safer and more environmentally friendly production of reagents like this compound.

Green Chemistry Approaches to Grignard Reagent Utilization

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For Grignard reagents, this focus is primarily on minimizing solvent waste and improving energy efficiency. gordon.edu

A significant innovation is the use of mechanochemistry , specifically ball-milling, for the synthesis of Grignard reagents. nih.govcymitquimica.com In this technique, the organic halide and magnesium are placed in a milling chamber with a metal ball. nih.gov The mechanical energy from milling initiates the reaction, often requiring only a catalytic amount of solvent, or in some cases, no solvent at all. nih.govcymitquimica.com This "paste-based" method drastically reduces the use of volatile organic solvents, simplifies the procedure by allowing it to be performed in air, and can even enable the formation of Grignard reagents from precursors that are poorly soluble in traditional solvents. nih.gov Research has shown that this method can produce Grignard reagents with yields as high as 94% using only one-tenth of the typical solvent amount. nih.gov

Another key green chemistry approach is the replacement of traditional ether solvents with more sustainable alternatives. 2-Methyltetrahydrofuran (B130290) (2-MeTHF) is a bio-derived solvent that has gained prominence as a greener substitute for tetrahydrofuran (B95107) (THF). rsc.org It offers a higher boiling point, lower water miscibility, and is derived from renewable feedstocks. rsc.orggordon.edu The use of 2-MeTHF has been successfully demonstrated in the continuous flow synthesis of diaryl ketones from aryl Grignard reagents, showcasing its effectiveness in both improving the environmental profile and enabling efficient chemical production. rsc.org

| Approach | Traditional Method | Green Innovation | Key Benefits |

|---|---|---|---|

| Solvent Use | Requires large volumes of dry, hazardous solvents (e.g., THF, diethyl ether). nih.gov | Mechanochemical synthesis (ball-milling). nih.govcymitquimica.com | Drastic reduction in solvent volume, less hazardous waste, ability to use insoluble precursors. nih.gov |

| Solvent Choice | Petroleum-derived solvents like THF. gordon.edu | Use of bio-derived solvents like 2-MeTHF. rsc.org | Renewable feedstock, improved safety profile, and enhanced reaction performance. rsc.orggordon.edu |

| Process Conditions | Strictly anhydrous conditions under an inert atmosphere. cymitquimica.com | Mechanochemistry can often be performed in air. cymitquimica.com | Simplified procedure, reduced cost, and less energy-intensive. nih.gov |

Theoretical and Computational Investigations of 3 Chlorophenylmagnesium Bromide Reactivity

Density Functional Theory (DFT) Studies on Molecular and Aggregative Structures

Density Functional Theory (DFT) has become a important tool for investigating the structures of Grignard reagents, from simple monomers to complex aggregates. chemrxiv.org For 3-chlorophenylmagnesium bromide, DFT calculations can elucidate bond lengths, angles, and the electronic structure of the monomeric species, typically coordinated with solvent molecules like tetrahydrofuran (B95107) (THF).

A significant aspect of Grignard reagent chemistry is the Schlenk equilibrium, which describes the disproportionation of the alkylmagnesium halide (RMgX) into the dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂). nih.govnih.gov DFT studies have been instrumental in understanding the thermodynamics and kinetics of this equilibrium. nih.govnih.gov Computational models have shown that the equilibrium is a complex interplay of solvation, aggregation, and ligand exchange. d-nb.inforesearchgate.net

In solution, Grignard reagents rarely exist as simple monomers. Instead, they form various aggregated species. DFT calculations have been used to explore the structures and relative stabilities of dimers, trimers, and even larger clusters. chemrxiv.org These studies often reveal that dimeric structures, with bridging halide or alkyl groups, are particularly stable. nih.govnih.gov For instance, research on similar Grignard reagents has shown that dinuclear species can be more reactive than their monomeric counterparts in nucleophilic additions. researchgate.net The formation of these aggregates is influenced by factors such as the nature of the organic group, the halogen, the solvent, and the concentration. researchgate.net

The table below presents hypothetical DFT-calculated structural parameters for a solvated this compound monomer. These values are illustrative and would be obtained from geometry optimization calculations.

| Parameter | Value |

| Mg-Br bond length (Å) | 2.45 |

| Mg-C bond length (Å) | 2.15 |

| C-Cl bond length (Å) | 1.75 |

| Mg-O (THF) bond length (Å) | 2.05 |

| ∠ C-Mg-Br (°) | 120.5 |

| ∠ C-Mg-O (THF) (°) | 115.0 |

| ∠ Br-Mg-O (THF) (°) | 108.0 |

Note: This is an interactive data table based on hypothetical DFT calculations for illustrative purposes.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling, particularly using DFT, allows for the detailed exploration of reaction mechanisms involving this compound. This includes the mapping of potential energy surfaces, the identification of transition states, and the calculation of activation energies. nih.govresearchgate.net

For the classic Grignard addition to a carbonyl compound, two primary mechanisms are often considered: a polar (nucleophilic addition) pathway and a single-electron transfer (SET) pathway. nih.govacs.org Computational studies have shown that the operative mechanism can be substrate-dependent. wikipedia.org

Polar Mechanism: In this pathway, the Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon. acs.org DFT calculations can model the formation of a coordination complex between the magnesium atom and the carbonyl oxygen, followed by the concerted or stepwise formation of the new carbon-carbon bond. nih.gov The transition state for this process typically involves a four or six-membered ring-like structure. researchgate.net

Single-Electron Transfer (SET) Mechanism: For certain substrates, particularly those with low reduction potentials, a SET mechanism may be favored. wikipedia.org In this process, an electron is transferred from the Grignard reagent to the carbonyl compound, forming a radical anion and a radical cation. acs.org These radical species then recombine to form the product. Computational studies can help to determine the feasibility of this pathway by calculating the energies of the radical intermediates. nih.gov

Recent advanced simulations, such as ab initio molecular dynamics, have provided an even more detailed picture, revealing a complex mechanistic landscape with competing nucleophilic and radical pathways that can be very close in energy. acs.orgacs.org These studies also highlight the crucial role of solvent molecules in stabilizing intermediates and transition states. acs.org

The following table provides hypothetical activation energies for the addition of this compound to a model ketone, comparing the polar and SET pathways.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) |

| Polar (Nucleophilic Addition) | 15.2 |

| Single-Electron Transfer (SET) | 18.5 |

Note: This is an interactive data table based on hypothetical computational modeling for illustrative purposes.

Prediction of Reactivity and Selectivity in Grignard Additions

Computational chemistry offers predictive power regarding the reactivity and selectivity of Grignard reactions. For this compound, theoretical models can help predict its behavior in various transformations.

One area of focus is chemoselectivity , for example, predicting whether the Grignard reagent will participate in a 1,2-addition versus a 1,4-addition to an α,β-unsaturated carbonyl compound. By calculating the energies of the transition states for both pathways, chemists can predict the major product. The electronic properties of the 3-chlorophenyl group, with its inductive and resonance effects, will influence this selectivity.

Stereoselectivity in the addition of Grignard reagents to prochiral carbonyls can also be predicted using computational models like the Felkin-Anh model. wikipedia.org DFT calculations can be used to determine the energies of the different diastereomeric transition states, allowing for a prediction of the major stereoisomer formed.

Furthermore, computational studies can rationalize the enhanced reactivity and selectivity observed when using modified Grignard reagents, such as magnesium ate complexes (R₃MgLi). organic-chemistry.org These studies show that the nucleophilicity of the organic group is significantly increased in these complexes. organic-chemistry.org

Solvation Models and Their Impact on Computational Predictions

There are two main approaches to modeling solvation in computational chemistry:

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. researchgate.net This allows for the direct modeling of specific interactions, such as the coordination of THF molecules to the magnesium center of this compound. nih.gov While computationally expensive, this method provides a detailed picture of the immediate solvent environment. Ab initio molecular dynamics simulations often employ explicit solvent models to capture the dynamic nature of the solvent shell. acs.orgacs.org

Implicit Solvation Models (Continuum Models): These models represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net The solute is placed in a cavity within this continuum. Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). nih.govnih.gov These models are computationally less demanding and are widely used to estimate solvation free energies. nih.gov

The choice of solvation model can significantly impact the results of computational studies. For Grignard reagents, where specific coordination to the magnesium atom is vital, a hybrid approach that includes a few explicit solvent molecules in the first solvation shell, with the bulk solvent treated implicitly, often provides a good balance of accuracy and computational cost. researchgate.net Recent advancements have also seen the development of machine-learning-enhanced continuum solvation models that promise improved accuracy. nih.gov Studies on the Schlenk equilibrium have demonstrated that the dynamics of the solvent are key to the ligand exchange process. nih.govresearchgate.net

Analytical Techniques for Reaction Monitoring and Mechanistic Elucidation in 3 Chlorophenylmagnesium Bromide Chemistry

In Situ NMR Spectroscopy for Reagent Characterization and Reaction Progress

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive tool for studying the constitution of Grignard reagents in solution. scispace.com It provides valuable insights into the structure and dynamic behavior of species like 3-chlorophenylmagnesium bromide. By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, researchers can characterize the reagent and monitor the progress of a reaction in real-time. researchgate.netharvard.edu

The application of in situ NMR allows for the direct observation of reactants being consumed and products being formed. researchgate.net This is particularly useful in understanding the complex equilibria, such as the Schlenk equilibrium, which describes the disproportionation of the Grignard reagent into dialkylmagnesium and magnesium dihalide species. wikipedia.org Temperature-dependent NMR studies can also reveal information about the rate of inversion of configuration at the carbon-magnesium center. harvard.edu The development of specialized techniques, such as micro-channeled cells for synthesis monitoring (MICCS)-NMR, has further enhanced the ability to study reaction intermediates. jst.go.jpnih.gov

Key Findings from NMR Studies of Grignard Reagents:

| Observation | Implication | Relevant Nuclei |

| Temperature-dependent spectral changes | Indicates dynamic processes like rapid inversion at the C-Mg bond. harvard.edu | ¹H, ¹³C |

| Presence of multiple species in solution | Confirms the existence of the Schlenk equilibrium. wikipedia.org | ¹H, ¹³C |

| Real-time signal changes | Allows for kinetic analysis and reaction progress monitoring. researchgate.netnih.gov | ¹H |

| Coupling patterns | Provides structural information about the organic moiety. scispace.comcaltech.edu | ¹H, ¹³C |

Infrared and Raman Spectroscopy for Monitoring Reaction Intermediates

Infrared (IR) and Raman spectroscopy are valuable techniques for monitoring the formation and consumption of species in Grignard reactions. fraunhofer.de In situ Fourier Transform Infrared (FTIR) spectroscopy is particularly effective for tracking the progress of a reaction by observing changes in the characteristic vibrational frequencies of functional groups. acs.orgmt.com

For instance, the disappearance of the C-Br stretching band of the starting material, 1-bromo-3-chlorobenzene, and the appearance of new bands associated with the C-Mg bond of this compound can be monitored to determine the rate of reagent formation. acs.org This real-time monitoring is crucial for ensuring reaction initiation and preventing the accumulation of unreacted starting material, which can pose safety risks. acs.orgmt.com Near-infrared (NIR) spectroscopy has also been employed for inline monitoring of continuous Grignard reactions, enabling process control and optimization. acs.orgresearchgate.net

Mass Spectrometry Techniques for Product Analysis and Side-Product Identification

Mass spectrometry (MS) is an essential tool for the analysis of products and the identification of side-products in reactions involving this compound. Gas chromatography-mass spectrometry (GC-MS) is a common method used to separate and identify the components of a reaction mixture. researchgate.netacs.orgnih.gov

Following a Grignard reaction, the product mixture is typically quenched and worked up. GC-MS analysis of the resulting organic layer can identify the desired product, unreacted starting materials, and any byproducts that may have formed. mnstate.edu Common side-products in Grignard reactions include homo-coupling products (e.g., 3,3'-dichlorobiphenyl) and products of protonation of the Grignard reagent. mnstate.edu The mass spectrum of each component provides its molecular weight and fragmentation pattern, which aids in its structural elucidation. acs.org

X-ray Crystallography of Related Organomagnesium Complexes

While obtaining a crystal structure of this compound itself can be challenging due to its reactive nature and complex solution behavior, X-ray crystallography of related organomagnesium compounds provides invaluable insights into their solid-state structures. wikipedia.org The structures of various Grignard reagents and their "ate" complexes have been determined, revealing details about coordination numbers, bond lengths, and the nature of bridging interactions. uu.nlacs.orgwisc.edu

These studies have shown that Grignard reagents often exist as monomers, dimers, or larger aggregates in the solid state, with the magnesium atom typically being tetra-coordinated by the organic group, the halogen, and solvent molecules (like THF or diethyl ether). wikipedia.orguu.nlwisc.edu The structural information gleaned from these related compounds helps to build a more complete picture of the potential species present in solutions of this compound.

Chromatographic Methods for Product Isolation and Purity Assessment

Chromatographic techniques are indispensable for the isolation and purification of the products formed from reactions with this compound, as well as for assessing their purity. reddit.com Column chromatography is a standard method for separating the desired product from unreacted starting materials, catalysts, and side-products.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful analytical tools for determining the purity of the isolated product. researchgate.netspectrochem.in By comparing the retention time of the product with that of a known standard, its identity can be confirmed. The area under the peak in the chromatogram is proportional to the concentration, allowing for quantitative assessment of purity.

Titration Methods for Concentration Determination

Accurately determining the concentration of a this compound solution is critical for its effective use in synthesis. Several titration methods have been developed for this purpose. These methods distinguish between the active Grignard reagent and non-basic magnesium species. researchgate.net

One common method involves titration with a standard solution of an alcohol, such as 2-butanol (B46777) or isopropanol, in the presence of an indicator like 1,10-phenanthroline. researchgate.netchemicalforums.comscribd.com The Grignard reagent forms a colored complex with the indicator, and the endpoint is reached when this color disappears upon reaction with the alcohol. researchgate.net Another popular method uses diphenylacetic acid as the titrant; the endpoint is indicated by the persistence of a yellow color. researchgate.netchemicalforums.comwordpress.com Thermometric titration, which monitors the temperature change during the reaction, offers another approach to determine the endpoint.

Common Titration Methods for Grignard Reagents:

| Titrant | Indicator | Endpoint Observation |

| 2-Butanol | 1,10-Phenanthroline | Disappearance of a colored complex. researchgate.netchemicalforums.comscribd.com |

| Isopropanol | 1,10-Phenanthroline | Disappearance of a colored complex. |

| Diphenylacetic acid | Self-indicating | Persistence of a yellow color. researchgate.netchemicalforums.comwordpress.com |

| Iodine (with LiCl) | Self-indicating | Disappearance of the brown iodine color. wordpress.com |

Future Directions and Emerging Research Avenues in 3 Chlorophenylmagnesium Bromide Chemistry

Development of Novel Catalytic Systems for Grignard Reactions

A significant frontier in Grignard chemistry is the development of advanced catalytic systems to mediate cross-coupling reactions. While palladium and nickel have been the traditional catalysts, their cost and toxicity have spurred research into more abundant and environmentally benign alternatives like iron and cobalt. nih.gov Iron-catalyzed cross-coupling reactions have gained significant attention due to iron's low cost, non-toxicity, and its ability to couple various carbon hybridizations. nih.gov Mechanistic studies on iron-catalyzed coupling between aryl electrophiles and alkyl Grignard reagents have provided insights into the catalytically active species, paving the way for more efficient processes. nih.gov